2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Description
This compound is also known as 5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol . It has a CAS Number of 40775-91-5 and a molecular weight of 204.11 . The IUPAC name is 5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one study described the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines . Another study reported the synthesis of 2-amino-7-aryl-5-methyl and 2-amino-5-aryl-7-methyl-TZPs .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3F3N4O/c7-6(8,9)3-1-4(14)13-5(12-3)10-2-11-13/h1-2,14H . This indicates the presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring .Chemical Reactions Analysis
The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity . In addition, reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones have been used for the synthesis of polysubstituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives .Mechanism of Action
Future Directions
The compound and its derivatives have potential for further study in medicinal chemistry, particularly as antiviral agents . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been found to increase drug activity, suggesting potential for optimization in future drug design .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5O/c7-6(8,9)2-1-3(15)14-5(11-2)12-4(10)13-14/h1H,(H3,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBUCOPGSJQIIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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